5-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
- It contains a 1,2,4-oxadiazole ring fused with a triazole ring and a thiophene ring.
- The compound’s molecular formula is C₁₉H₂₀N₆OS₂, and its average mass is approximately 380.45 Da .
5-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. one approach involves the transformation of specific precursors under suitable conditions.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, p-TSA is used in the synthesis mentioned above.
Major Products: Detailed information on major products formed from reactions involving this compound is scarce.
Scientific Research Applications
Biology: Investigations into its biological activity, such as antimicrobial or antitumor properties, could be relevant.
Medicine: Although not extensively studied, it might have pharmacological potential.
Industry: Its use in materials science or as a building block for other compounds warrants exploration.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways remain uncharacterized.
Comparison with Similar Compounds
Similar Compounds: Other compounds with fused heterocyclic rings, such as benzimidazoles , may share some structural features.
Uniqueness: The combination of the 1,2,4-oxadiazole, triazole, and thiophene rings makes this compound distinctive.
Properties
Molecular Formula |
C20H21N5OS2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[[5-(2-phenylethyl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21N5OS2/c1-2-12-25-17(11-10-15-7-4-3-5-8-15)22-23-20(25)28-14-18-21-19(24-26-18)16-9-6-13-27-16/h3-9,13H,2,10-12,14H2,1H3 |
InChI Key |
ASLQHBBQKYMOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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